

Application Notes and Protocols: Direct Orange 118 as a Novel pH Indicator

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Direct orange 118*

Cat. No.: *B12380279*

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the experimental setup for utilizing **Direct Orange 118**, a double azo dye, as a novel pH indicator. While primarily employed in the textile and paper industries for its vibrant orange hue, the structural characteristics of **Direct Orange 118** suggest a potential for pH-dependent chromic shifts.[1][2][3] This application note provides detailed protocols for the preparation, characterization, and application of **Direct Orange 118** as a visual pH indicator for laboratory use. The described methodologies cover the determination of its effective pH range and color transition, offering a cost-effective and readily available alternative to conventional indicators.

Introduction

Direct Orange 118 is a water-soluble organic dye known for its application in dyeing cellulose-based materials.[4][5] Its molecular structure, containing multiple azo linkages and auxochromic groups, presents the possibility of protonation or deprotonation events under varying pH conditions, leading to observable color changes. This characteristic is the fundamental principle behind many organic pH indicators. These application notes detail a systematic approach to validate and characterize the efficacy of **Direct Orange 118** as a pH indicator for routine analytical and research applications.

Chemical Properties of Direct Orange 118

Property	Value	Reference
Chemical Name	C.I. Direct Orange 118	
CAS Number	60202-34-8	
Molecular Formula	<chem>C35H24N6Na4O15S4</chem>	
Molecular Weight	988.82 g/mol	
Chemical Class	Double Azo Dye	
Appearance	Orange Powder	
Solubility	Soluble in water	

Experimental Protocols

Preparation of Direct Orange 118 Indicator Solution

This protocol describes the preparation of a stock solution of **Direct Orange 118** to be used in subsequent pH indicator studies.

Materials:

- **Direct Orange 118** powder
- Deionized water
- Volumetric flask (100 mL)
- Analytical balance
- Magnetic stirrer and stir bar

Procedure:

- Accurately weigh 0.1 g of **Direct Orange 118** powder using an analytical balance.
- Transfer the powder to a 100 mL volumetric flask.

- Add approximately 50 mL of deionized water to the flask.
- Place a magnetic stir bar in the flask and stir the solution on a magnetic stirrer until the dye is completely dissolved.
- Once dissolved, add deionized water to the flask up to the 100 mL mark.
- Stopper the flask and invert it several times to ensure homogeneity.
- Store the indicator solution in a labeled, amber glass bottle at room temperature.

Determination of pH-Dependent Color Change

This protocol outlines the procedure to determine the visual color change of the **Direct Orange 118** solution across a broad pH range.

Materials:

- **Direct Orange 118** indicator solution (prepared as in 3.1)
- A series of buffer solutions with pH values ranging from 1 to 14
- Test tubes and test tube rack
- Pipettes
- pH meter

Procedure:

- Arrange a series of test tubes in a rack, labeling each with a pH value from 1 to 14.
- Pipette 5 mL of the corresponding buffer solution into each labeled test tube.
- Verify the pH of each buffer solution using a calibrated pH meter.
- Add 2-3 drops of the **Direct Orange 118** indicator solution to each test tube.
- Gently agitate each test tube to ensure uniform mixing.

- Observe and record the color of the solution in each test tube against a white background.

Spectrophotometric Analysis of Color Transition

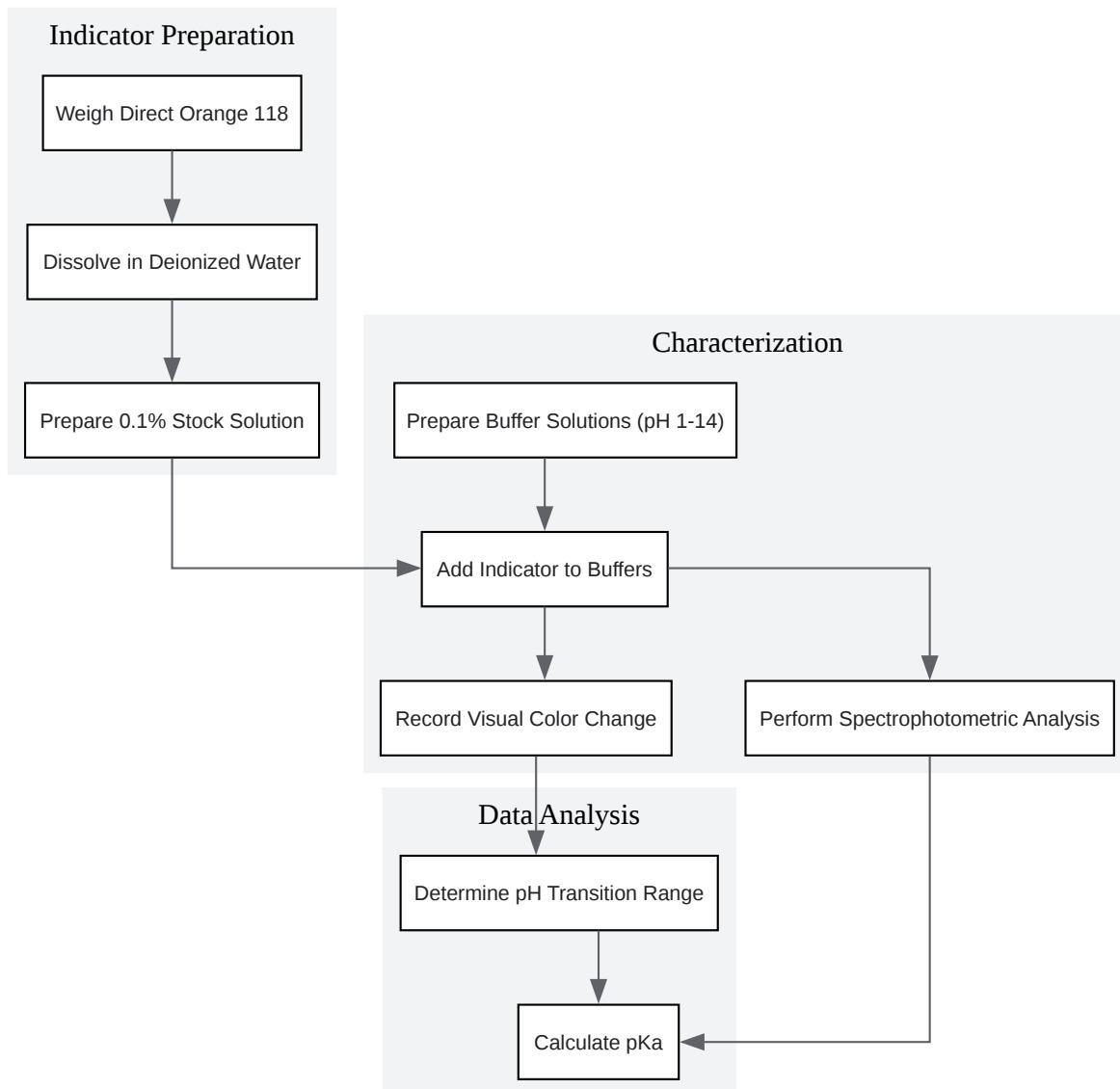
This protocol details the use of UV-Vis spectrophotometry to quantitatively determine the pKa of the indicator.

Materials:

- **Direct Orange 118** indicator solution
- Buffer solutions covering the transition range identified in 3.2
- UV-Vis spectrophotometer
- Cuvettes

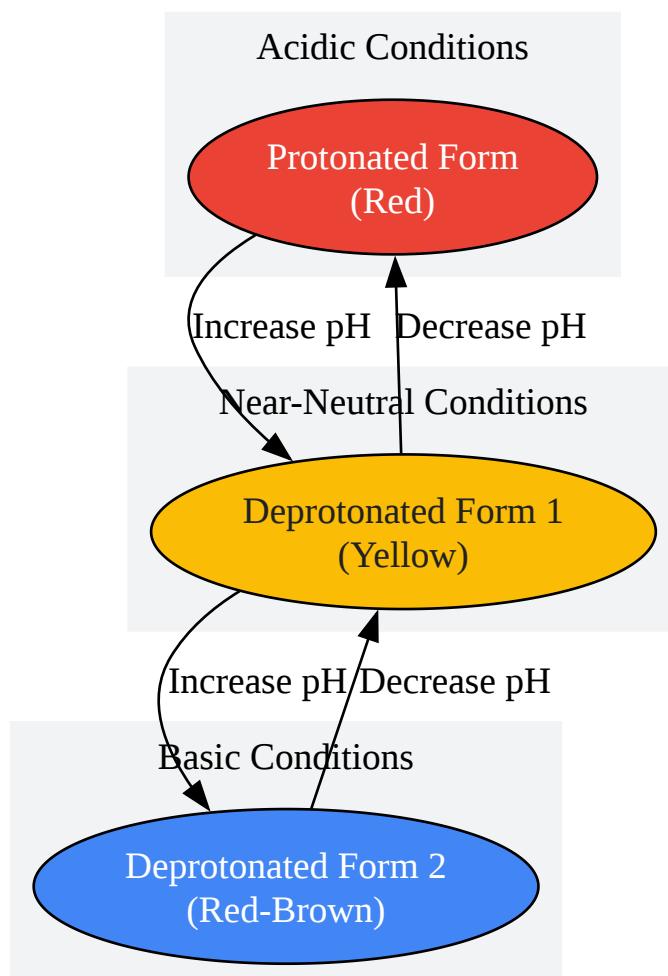
Procedure:

- Prepare a series of solutions with varying pH values within the color transition range of **Direct Orange 118**.
- For each pH value, prepare a sample by adding a fixed amount of the **Direct Orange 118** indicator solution to the buffer solution in a cuvette.
- Measure the absorbance spectrum of each sample over the visible range (400-700 nm).
- Identify the wavelength of maximum absorbance (λ_{max}) for the acidic and basic forms of the indicator.
- Plot the absorbance at the λ_{max} of the basic form as a function of pH.
- The pKa of the indicator corresponds to the pH at the midpoint of the resulting sigmoidal curve.


Expected Results and Data Presentation

The following table summarizes the anticipated color changes of **Direct Orange 118** across the pH spectrum based on the typical behavior of azo dyes.

pH Range	Expected Color
< 3	Red
3 - 5	Orange-Yellow
5 - 9	Yellow
9 - 11	Orange
> 11	Red-Brown


Visualizations

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the preparation and characterization of **Direct Orange 118** as a pH indicator.

Logical Relationship of Color Change

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyeveristy.com [worlddyeveristy.com]
- 2. Cas 60202-34-8, C.I. Direct Orange 118 | lookchem.com

- 3. vianadyes.com [vianadyes.com]
- 4. Direct orange 118 [chembk.com]
- 5. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Direct Orange 118 as a Novel pH Indicator]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12380279#direct-orange-118-as-a-ph-indicator-experimental-setup>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com